molecular formula C9H10OS B14051164 1-(2-Mercaptophenyl)propan-1-one

1-(2-Mercaptophenyl)propan-1-one

Cat. No.: B14051164
M. Wt: 166.24 g/mol
InChI Key: MQFITRCAQRBXMY-UHFFFAOYSA-N
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Description

1-(2-Mercaptophenyl)propan-1-one is an organic compound with the molecular formula C9H10OS and a molecular weight of 166.24 g/mol This compound features a mercapto group (-SH) attached to a phenyl ring, which is further connected to a propanone moiety

Preparation Methods

The synthesis of 1-(2-Mercaptophenyl)propan-1-one can be achieved through several routes. One common method involves the reaction of 2-mercaptobenzaldehyde with propanone under acidic conditions. The reaction typically proceeds through a condensation mechanism, forming the desired product. Industrial production methods may involve the use of catalysts to enhance the reaction rate and yield .

Chemical Reactions Analysis

1-(2-Mercaptophenyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The carbonyl group in the propanone moiety can be reduced to form alcohols.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like nitric acid. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-(2-Mercaptophenyl)propan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of sulfur-containing compounds.

    Biology: The compound’s mercapto group allows it to interact with biological molecules, making it useful in biochemical studies.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Mercaptophenyl)propan-1-one involves its interaction with various molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, affecting their function. Additionally, the compound can participate in redox reactions, influencing cellular processes. The exact pathways involved depend on the specific application and context .

Comparison with Similar Compounds

1-(2-Mercaptophenyl)propan-1-one can be compared with other similar compounds, such as:

    1-(2-Mercaptophenyl)ethan-1-one: Similar structure but with an ethanone moiety instead of propanone.

    1-(2-Iodo-5-mercaptophenyl)propan-1-one: Contains an additional iodine atom on the phenyl ring.

    1-(2-Mercaptophenyl)propan-2-one: Isomer with the mercapto group attached to a different carbon in the propanone moiety.

These compounds share similar chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound .

Properties

Molecular Formula

C9H10OS

Molecular Weight

166.24 g/mol

IUPAC Name

1-(2-sulfanylphenyl)propan-1-one

InChI

InChI=1S/C9H10OS/c1-2-8(10)7-5-3-4-6-9(7)11/h3-6,11H,2H2,1H3

InChI Key

MQFITRCAQRBXMY-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC=CC=C1S

Origin of Product

United States

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